molecular formula C10H18O3 B14359799 2-[(But-2-en-1-yl)oxy]ethyl butanoate CAS No. 92533-28-3

2-[(But-2-en-1-yl)oxy]ethyl butanoate

Cat. No.: B14359799
CAS No.: 92533-28-3
M. Wt: 186.25 g/mol
InChI Key: CJEKVMFFIDFKAH-UHFFFAOYSA-N
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Description

2-[(But-2-en-1-yl)oxy]ethyl butanoate is an ester compound characterized by a but-2-en-1-yloxy group linked to an ethyl chain, which is esterified with butanoic acid. The presence of the α,β-unsaturated butenyl moiety confers unique reactivity, such as susceptibility to electrophilic addition or polymerization, while the ester group contributes to its volatility and solubility in organic solvents. Its molecular formula is inferred to be C₁₀H₁₆O₃, with a molecular weight of approximately 184.23 g/mol.

Properties

CAS No.

92533-28-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-but-2-enoxyethyl butanoate

InChI

InChI=1S/C10H18O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3,5H,4,6-9H2,1-2H3

InChI Key

CJEKVMFFIDFKAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCOCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water\text{Butanoic acid} + \text{2-[(but-2-en-1-yl)oxy]ethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol→2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)oxy]ethyl butanoate can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products

    Hydrolysis: Butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.

    Reduction: Butanol and 2-[(but-2-en-1-yl)oxy]ethanol.

    Transesterification: A new ester and an alcohol, depending on the reactants used.

Scientific Research Applications

2-[(But-2-en-1-yl)oxy]ethyl butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(But-2-en-1-yl)oxy]ethyl butanoate with structurally or functionally related esters, emphasizing differences in structure, properties, and applications:

Compound Structure Molecular Formula Key Properties Applications References
This compound Butenyloxyethyl ester of butanoic acid (CH₂=CHCH₂CH₂-O-CH₂CH₂-O-CO-(CH₂)₂CH₃) C₁₀H₁₆O₃ Moderate volatility; α,β-unsaturated ester; potential for polymerization Fragrances, polymer precursors Inferred
trans-2-Hexenyl butanoate trans-2-Hexenyl ester of butanoic acid C₁₀H₁₈O₂ Fruity odor; lower volatility due to longer chain Essential oils, flavorings
Phenyl ethyl butanoate Phenylethyl ester of butanoic acid C₁₂H₁₆O₂ Aromatic; higher molecular weight; reduced volatility Perfumes, fixatives
Methyl butanoate Methyl ester of butanoic acid C₅H₁₀O₂ High volatility; simple structure; fruity aroma Solvent, flavoring agent
Ethyl (E)-2-[...]but-2-enoate Ethyl ester with butenyl and thiazole groups Complex Bioactive potential; multifunctional Pharmaceuticals, agrochemicals

Key Comparisons

Structural Features Unsaturation: The butenyl group in the target compound contrasts with the saturated chains in methyl butanoate and the aromatic ring in phenyl ethyl butanoate . This unsaturation enhances reactivity, making it suitable for crosslinking in polymers . Chain Length: Compared to trans-2-hexenyl butanoate , the shorter butenyl chain may increase volatility but reduce odor longevity.

Physical Properties Volatility: Methyl butanoate (C₅) is more volatile than the target compound (C₁₀) due to its smaller size . Solubility: The butenyl group likely improves lipid solubility compared to phenyl ethyl butanoate, which has polar aromatic interactions .

Applications Fragrances/Flavors: Similar to trans-2-hexenyl butanoate , the target compound may impart green, fruity notes but with distinct intensity due to its shorter chain. Polymer Chemistry: The α,β-unsaturated ester group could enable use in UV-curable coatings, analogous to butyl propenoate polymers .

Safety and Regulation Like methyl butanoate , the toxicological profile of this compound is likely understudied, necessitating precautions in handling.

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR: Expected signals: δ 5.6–5.8 ppm (butenyl CH=CH), δ 4.2–4.4 ppm (ester O-CH₂), δ 1.2–1.6 ppm (butanoate CH₂/CH₃).
  • HRMS : Predicted molecular ion peak at m/z 184.23 (C₁₀H₁₆O₃).

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